

Application Note: Analytical Characterization of 3-Amino-N-(4-fluorophenyl)propanamide

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Compound of Interest

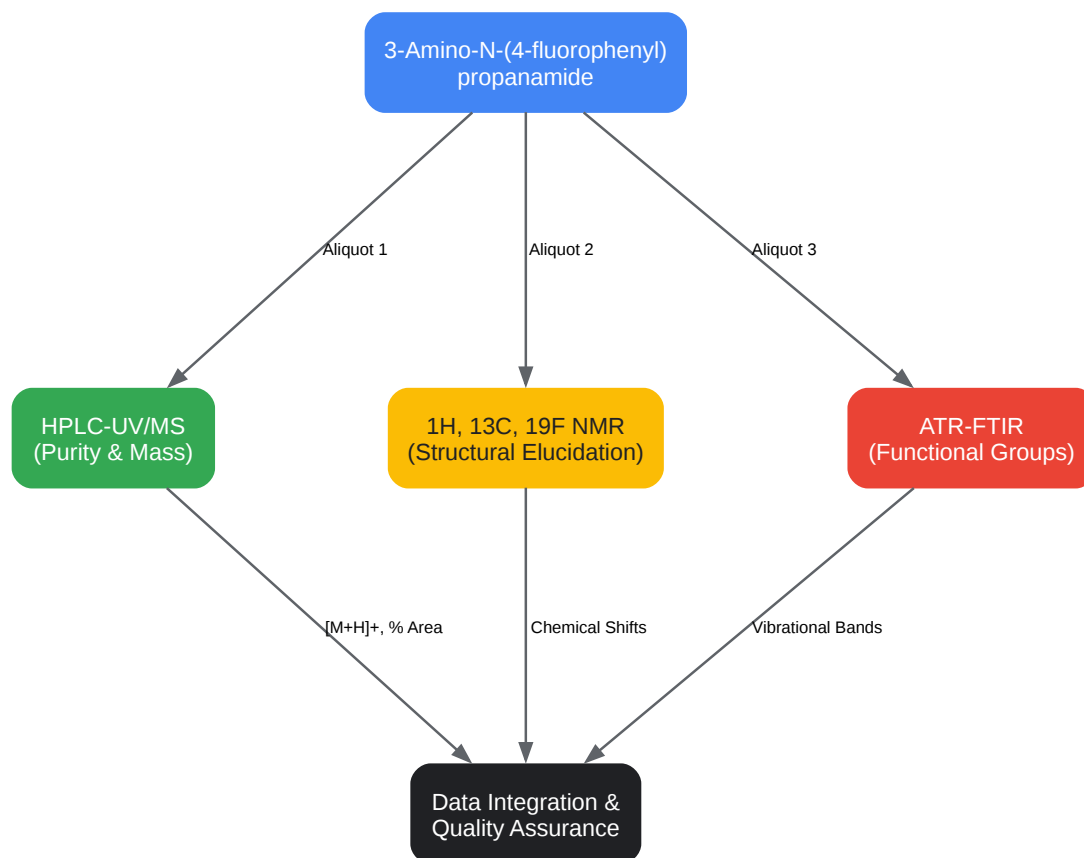
Compound Name:	3-Amino-N-(4-fluorophenyl)propanamide
CAS No.:	938515-70-9
Cat. No.:	B3169960

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1. Introduction & Analytical Rationale **3-Amino-N-(4-fluorophenyl)propanamide** (CAS: 1220035-45-9 for the hydrochloride salt) **1** is a critical fluorinated building block utilized in the development of active pharmaceutical ingredients (APIs). Structurally, it features a primary amine, a secondary phenylamide, and a para-fluorinated aromatic ring. This structural diversity necessitates a multi-modal analytical approach to ensure comprehensive characterization, purity assessment, and structural validation.

2. Analytical Strategy & Workflow To achieve a self-validating characterization matrix, we deploy three orthogonal techniques:

- HPLC-UV/MS: For chromatographic purity, mass confirmation, and detection of synthesis-related impurities.
- Multinuclear NMR (1H, 13C, 19F): For atomic-level structural elucidation and confirmation of the fluorinated core.
- ATR-FTIR: For rapid, non-destructive verification of key functional groups.



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Multi-modal analytical workflow for **3-Amino-N-(4-fluorophenyl)propanamide** characterization.

3. Chromatographic Purity and Mass Confirmation (HPLC-UV/MS)

Mechanistic Causality: The primary amine moiety (-NH₂) is highly basic. When analyzed on standard unendcapped silica columns, basic amines undergo secondary ion-exchange interactions with residual acidic silanols, leading to severe peak tailing, poor resolution, and inaccurate integration. To counteract this, our protocol mandates the use of an end-capped C18 stationary phase combined with a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7). The low pH ensures the amine is fully protonated (-NH₃⁺), masking silanol interactions and yielding sharp, symmetrical peaks. Furthermore, the protonated amine is highly amenable to positive Electrospray Ionization (ESI⁺), making MS detection exceptionally sensitive.

Step-by-Step Protocol:

- **Sample Preparation:** Dissolve 1.0 mg of the compound in 1.0 mL of Methanol:Water (50:50, v/v). Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 μm PTFE syringe filter into an autosampler vial.
- **System Preparation:** Purge the HPLC lines with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
- **System Suitability Test (SST):** Inject a blank (diluent) to confirm no carryover. Inject the standard preparation. The system is validated if the tailing factor (Tf) is ≤ 1.5 and the theoretical plate count (N) is ≥ 5000.
- **Execution:** Run the gradient method (see Table 1). Monitor UV absorbance at 254 nm (optimal for the fluorophenyl chromophore) and acquire MS data in ESI⁺ mode (m/z 100-500).
- **Data Processing:** Integrate the UV chromatogram to determine relative purity (% Area). Extract the m/z 183.1 ion chromatogram to confirm the [M+H]⁺ mass.

Quantitative Data Summary:

Parameter / Metric	Specification / Expected Value
Column	C18, End-capped, 50 x 2.1 mm, 1.7 μm
Mobile Phase A	0.1% Formic Acid in Milli-Q Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5.0 min
Flow Rate	0.4 mL/min
Expected Retention Time	~2.4 minutes

| Target Mass (ESI+) | m/z 183.1 [M+H]⁺ |

4. Structural Elucidation via Multinuclear NMR (1H, 13C, 19F)

Mechanistic Causality: While 1H and 13C NMR are standard for mapping the propanamide aliphatic backbone, 19F NMR serves as a powerful, interference-free beacon for the fluorinated aromatic ring. Because the 19F isotope has a 100% natural abundance and a spin of 1/2, it provides sensitivity comparable to proton NMR but over a much wider chemical shift range [2](#). As demonstrated in recent methodologies for fluorinated pharmaceuticals, 19F NMR allows for rapid structural confirmation without the need for extensive sample preparation, as the lack of background fluorine in typical matrices eliminates signal overlap [3](#).

Step-by-Step Protocol:

- **Sample Preparation:** Weigh 15 mg of **3-Amino-N-(4-fluorophenyl)propanamide** into a clean glass vial. Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
- **Instrument Calibration:** Tune and match the NMR probe for 1H, 13C, and 19F nuclei. Lock the magnetic field to the deuterium signal of DMSO-d6.
- **Acquisition (1H/13C):** Acquire the 1H spectrum (16 scans, relaxation delay 2s) and 13C spectrum (1024 scans, relaxation delay 2s). Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

- Acquisition (19F): Acquire the 19F spectrum (16 scans). If absolute quantification is required, add a known mass of Trifluoroacetic acid (TFA) as an internal standard prior to acquisition.
- Validation: Confirm the integration ratios in the 1H spectrum match the proton count of the molecular formula (C9H11FN2O).

Quantitative Data Summary:

Nucleus	Expected Chemical Shift (ppm)	Multiplicity / Assignment
1H NMR	~10.0 ppm	Singlet, 1H (Amide NH)
1H NMR	~7.6 ppm, ~7.1 ppm	Multiplets, 4H (Aryl CH, AA'BB' system)
1H NMR	~2.9 ppm	Triplet, 2H (CH2 adjacent to NH2)
1H NMR	~2.5 ppm	Triplet, 2H (CH2 adjacent to C=O)
19F NMR	~ -118.0 ppm	Multiplet, 1F (Aryl-F)

| 13C NMR | ~169.5 ppm | Singlet (Amide C=O) |

5. Functional Group Verification via ATR-FTIR

Mechanistic Causality: Fourier Transform Infrared (FTIR) spectroscopy provides orthogonal validation of the functional groups by measuring their vibrational frequencies. The molecule contains both a primary amine and a secondary amide, which can be distinguished in the N-H stretching region (3500–3100 cm^{-1}). The primary amine exhibits a characteristic doublet (symmetric and asymmetric stretch), whereas the secondary amide presents a single sharp peak. Furthermore, the highly polarized C-F bond provides a strong, distinct stretching vibration in the fingerprint region, confirming the halogenation of the aromatic ring.

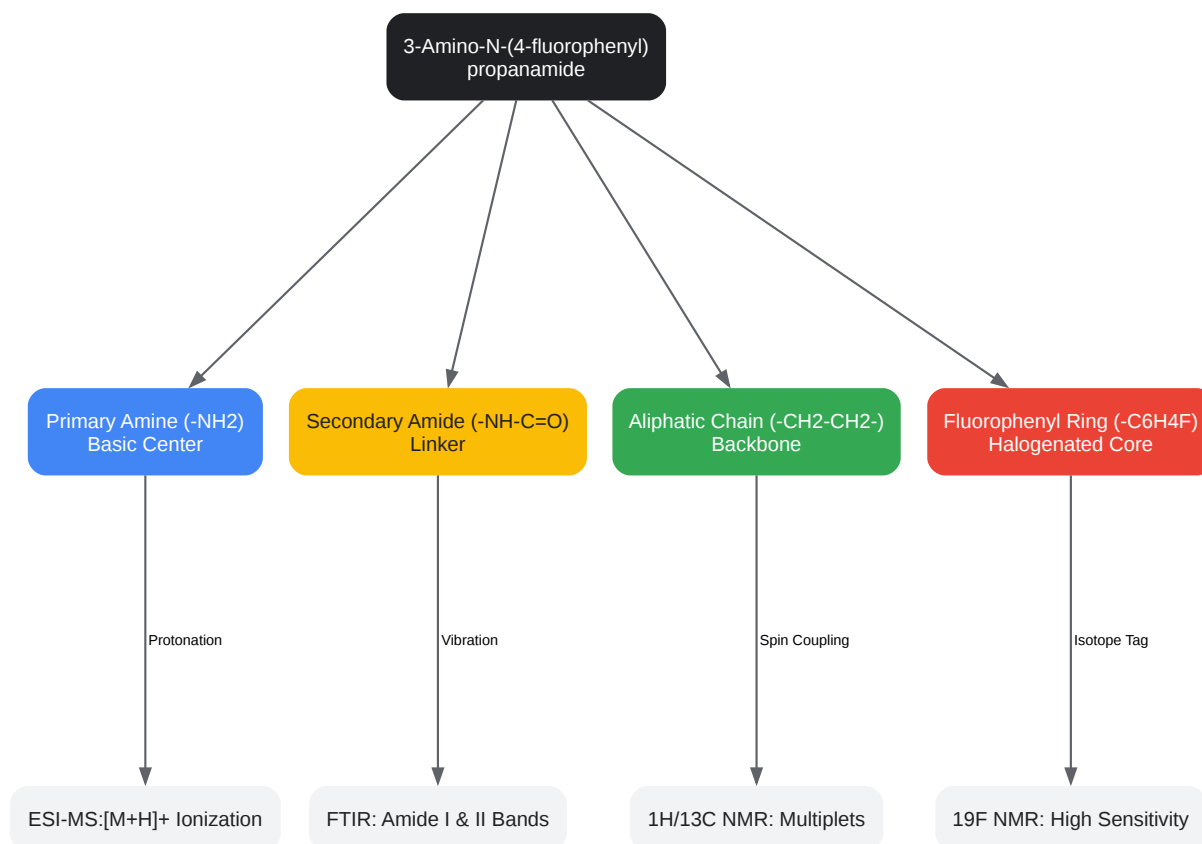
Step-by-Step Protocol:

- **Background Scan:** Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm^{-1} .
- **Sample Application:** Place a few milligrams of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure intimate contact between the crystal and the sample.
- **Acquisition:** Acquire the sample spectrum (32 scans, $4000\text{--}400\text{ cm}^{-1}$).
- **Self-Validation Check:** Ensure the baseline is flat and the maximum absorbance does not exceed 1.2 AU to prevent peak distortion.
- **Analysis:** Identify the key vibrational bands and correlate them to the structural moieties.

Quantitative Data Summary:

Functional Group	Expected Wavenumber (cm^{-1})	Peak Characteristics
Primary Amine (-NH ₂)	~3350 & 3280 cm^{-1}	Doublet, medium intensity
Secondary Amide (-NH-)	~3150 cm^{-1}	Singlet, sharp
Amide I (C=O)	~1660 cm^{-1}	Strong, sharp

| Aryl C-F Stretch | ~1210 cm^{-1} | Strong, sharp |



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Logical mapping of functional groups to corresponding analytical techniques.

6. References

- ChemScene. "1220035-45-9 | **3-Amino-N-(4-fluorophenyl)propanamide** hydrochloride".
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